(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate
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Overview
Description
(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is a nitroxide thiol-specific spin label. This compound is highly reactive and is used in various scientific studies to monitor intermolecular interactions among molecules, particularly in the context of protein studies .
Preparation Methods
The synthesis of (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate involves several steps. The starting material is typically a pyrrolidine derivative, which undergoes oxidation to form the nitroxide radical.
Chemical Reactions Analysis
(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate undergoes several types of chemical reactions:
Oxidation: The nitroxide radical can be oxidized to form various oxoammonium species.
Reduction: The nitroxide radical can be reduced to form hydroxylamine derivatives.
Substitution: The methanethiosulfonate group can participate in nucleophilic substitution reactions, particularly with thiol groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of protein folding, conformational changes, and intermolecular interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a probe in various analytical techniques
Mechanism of Action
The mechanism of action of (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate involves its ability to form stable nitroxide radicals. These radicals can interact with other molecules, particularly thiols, to form covalent bonds. This interaction is used to label specific sites on proteins or other macromolecules, allowing researchers to study their structure and dynamics .
Comparison with Similar Compounds
Similar compounds to (+)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate include:
(−)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate: This compound is also a thiol-specific spin label but has a different stereochemistry.
(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate: Without the stereochemical designation, this compound can refer to a mixture of enantiomers.
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-14-16(5,13)15)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEBHMJXHAORCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)COS(=O)(=S)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703475 |
Source
|
Record name | O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681034-14-0 |
Source
|
Record name | O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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